![molecular formula C15H12N4OS B2713119 N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]thiophene-2-carboxamide CAS No. 861209-98-5](/img/structure/B2713119.png)

N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

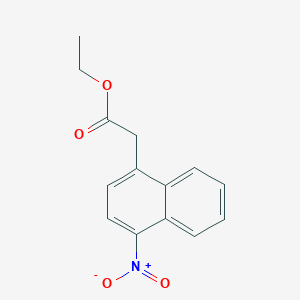

This compound is an organic molecule with a complex structure. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. Attached to this ring is a carboxamide group (CONH2), a dicyanoethenyl group (C(CN)=C), and a 2,5-dimethylpyrrol-1-yl group .

Molecular Structure Analysis

The molecular formula of this compound is C15H12N4OS, and its molar mass is 296.35 g/mol . The presence of the dicyanoethenyl group suggests that the compound might exhibit strong electron-withdrawing properties, while the 2,5-dimethylpyrrol-1-yl group might contribute electron-donating properties .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the carboxamide group might make the compound polar, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- The synthesis of nitrothiophenes with various substituents, including aminoalkyl side chains, and their evaluation as radiosensitizers and cytotoxins, demonstrates the interest in modifying thiophene derivatives for potential therapeutic applications (Threadgill et al., 1991).

- Dearomatising rearrangements of lithiated thiophenecarboxamides leading to pyrrolinones, azepinones, or partially saturated azepinothiophenes highlight the chemical versatility of thiophene derivatives (Clayden et al., 2004).

Potential Biological Activities

- A study on immunosuppressive butenamides involving thiophene derivatives showcases the exploration of these compounds in the modulation of immune responses (Axton et al., 1992).

- The antimycobacterial activity of N-alkoxyphenylhydroxynaphthalenecarboxamides, including thiophene analogs, against various Mycobacterium species, indicating the potential for thiophene derivatives in treating bacterial infections (Goněc et al., 2016).

Material Science and Photostabilization

- Synthesis and characterization of aromatic–aliphatic polyamides from thiophene derivatives, demonstrating applications in materials science, particularly in the development of polymers with specific thermal and solubility properties (Ubale et al., 2001).

- The development of new thiophene derivatives as photostabilizers for poly(vinyl chloride), highlighting the role of thiophene structures in enhancing the durability of materials against UV-induced degradation (Balakit et al., 2015).

Wirkmechanismus

The mechanism of action of this compound is not clear without additional context. If it’s used as a dye or pigment, its color would be due to the absorption of specific wavelengths of light. If it’s used in an organic semiconductor, it would contribute to the movement of charge through the material .

Zukünftige Richtungen

Compounds with similar structures are of interest in the field of organic electronics, where they can be used in the development of organic light-emitting diodes (OLEDs), organic solar cells, and other devices . Therefore, future research might focus on exploring the properties of this compound in these contexts.

Eigenschaften

IUPAC Name |

N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4OS/c1-10-5-6-11(2)19(10)13(9-17)12(8-16)18-15(20)14-4-3-7-21-14/h3-7H,1-2H3,(H,18,20)/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKJBOCFFYKGMR-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C(=C(C#N)NC(=O)C2=CC=CS2)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(N1/C(=C(\C#N)/NC(=O)C2=CC=CS2)/C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2713037.png)

![1-(4-Methylphenyl)-3-({4-[(4-{[3-(4-methylphenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2713039.png)

![1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione](/img/structure/B2713043.png)

![7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![2-(3,4-dimethoxybenzyl)-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2713048.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2713049.png)

![2-(2,4-Dimethylphenyl)-4-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2713050.png)

![2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2713053.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-fluorophenyl)-2-oxoacetamide](/img/structure/B2713056.png)

![5-((4-Ethylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2713058.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2713059.png)